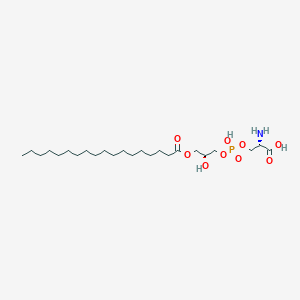

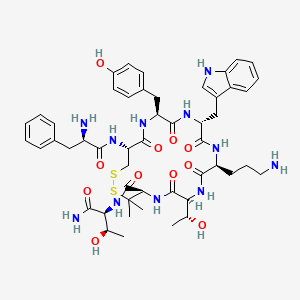

![molecular formula C17H17N3O B10772064 [3H]ramosetron](/img/structure/B10772064.png)

[3H]ramosetron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[3H]ramosetron is a radiolabeled form of ramosetron, a potent and selective serotonin type 3 receptor antagonist. Ramosetron is primarily used to treat nausea and vomiting associated with chemotherapy and postoperative recovery. It is also effective in managing symptoms of irritable bowel syndrome with diarrhea .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ramosetron hydrochloride involves multiple steps, starting from tetrahydrobenzoimidazole. The process includes protecting the compound by cycloacylation, arylcarbonylation, and acid hydrolysis . The intermediate compounds are then subjected to hydrogenation, hydrolysis, amidation, aromatic nucleus phosphinylidyneization, and fractionation . The final product is obtained through recrystallization, yielding white crystals with a melting point of 240-245°C .

Industrial Production Methods

Industrial production of ramosetron hydrochloride follows a similar multi-step process but is optimized for higher yield and purity. The use of solvents and reagents is carefully controlled to ensure safety and efficiency. The process typically involves large-scale hydrogenation and hydrolysis reactions, followed by purification through recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Ramosetron undergoes various chemical reactions, including:

Oxidation: Ramosetron can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: Ramosetron can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ramosetron, which can be used for further pharmacological studies .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, [3H]ramosetron is used as a radiolabeled tracer to study the binding affinity and kinetics of serotonin type 3 receptors. This helps in understanding the receptor’s role in various physiological processes .

Biology

In biological research, this compound is used to investigate the distribution and density of serotonin type 3 receptors in different tissues. This information is crucial for developing targeted therapies for conditions like irritable bowel syndrome and chemotherapy-induced nausea .

Medicine

In medicine, ramosetron is used to manage symptoms of irritable bowel syndrome with diarrhea and to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The radiolabeled form, this compound, is used in clinical studies to monitor the drug’s pharmacokinetics and biodistribution .

Industry

In the pharmaceutical industry, this compound is used in drug development and quality control processes. It helps in ensuring the consistency and efficacy of ramosetron-containing medications .

Mecanismo De Acción

Ramosetron exerts its effects by selectively antagonizing serotonin type 3 receptors. These receptors are located on the vagus nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. By blocking these receptors, ramosetron prevents the binding of serotonin, thereby reducing nausea, vomiting, and diarrhea .

Comparación Con Compuestos Similares

Similar Compounds

Ondansetron: Another serotonin type 3 receptor antagonist used to treat nausea and vomiting.

Granisetron: Similar to ondansetron, used for the same indications.

Palonosetron: A newer serotonin type 3 receptor antagonist with a longer half-life

Uniqueness of Ramosetron

Ramosetron is unique due to its higher potency and longer duration of action compared to other serotonin type 3 receptor antagonists. It is particularly effective in treating irritable bowel syndrome with diarrhea, a condition for which other similar compounds are not typically used .

Propiedades

Fórmula molecular |

C17H17N3O |

|---|---|

Peso molecular |

285.36 g/mol |

Nombre IUPAC |

[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(tritritiomethyl)indol-3-yl]methanone |

InChI |

InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1/i1T3 |

Clave InChI |

NTHPAPBPFQJABD-WENCKANPSA-N |

SMILES isomérico |

[3H]C([3H])([3H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[2-[3-(3-methylbutanoyloxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771989.png)

![N-[4-[[5-(3-benzyl-5-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methylsulfanyl]phenyl]acetamide](/img/structure/B10771996.png)

![(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10772019.png)

![(4R)-6-[(E)-2-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772027.png)

![[3H]meclinertant](/img/structure/B10772030.png)

![[(2R,3R,5S,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772040.png)

![6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)

![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)

![4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B10772092.png)